2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide
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Overview
Description
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide is a coordination compound featuring nickel(II) as the central metal ion This compound is characterized by its unique structure, where two N-2-bromophenyl groups are bonded to the nickel ion through imino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) salts with 2,3-bis[(N-2-bromophenyl)imino]butane ligands. The reaction is usually carried out in a solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The bromide ligands can be substituted with other anions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands.
Scientific Research Applications
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: It is investigated for its interactions with biological molecules and potential therapeutic applications.
Electrocatalysis: The compound shows promise in electrocatalytic applications, such as the reduction of carbon dioxide.
Mechanism of Action
The mechanism by which 2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide exerts its effects involves coordination chemistry principles. The nickel ion acts as a central metal, coordinating with the imino groups and bromide ions. This coordination can influence the electronic properties of the nickel ion, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-2-fluorophenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-2-iodophenyl)imino]butane-nickel(II)-dibromide
Uniqueness
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of bromine atoms, which can influence the compound’s reactivity and stability. The bromine atoms can participate in halogen bonding, which can affect the compound’s interactions with other molecules and its overall properties.
Properties
IUPAC Name |
2-N,3-N-bis(2-bromophenyl)butane-2,3-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2.2BrH.Ni/c1-11(19-15-9-5-3-7-13(15)17)12(2)20-16-10-6-4-8-14(16)18;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYPJGEMCDDJQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Br)C(=NC2=CC=CC=C2Br)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br4N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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